molecular formula C5H2BrClIN B1290989 5-Bromo-2-chloro-3-iodopyridine CAS No. 928653-73-0

5-Bromo-2-chloro-3-iodopyridine

Cat. No.: B1290989
CAS No.: 928653-73-0
M. Wt: 318.34 g/mol
InChI Key: ZAGGSGCNNVVSII-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloro-3-iodopyridine plays a significant role in biochemical reactions, particularly in the context of halogenated heterocycles. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in halogen-exchange reactions and Suzuki coupling reactions, which are essential for the synthesis of complex organic molecules . The interactions of this compound with enzymes such as palladium-catalyzed amination enzymes highlight its importance in facilitating biochemical transformations.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular behavior . Additionally, its impact on cell signaling pathways can result in altered cellular responses, affecting processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context . For example, the compound’s ability to participate in halogen-exchange reactions suggests that it can influence the activity of enzymes involved in these processes. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have distinct biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular behavior, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s participation in halogen-exchange reactions and other biochemical transformations underscores its role in modulating metabolic flux and metabolite levels . These interactions can lead to changes in the concentrations of specific metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is vital for comprehending its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For example, starting with 2,5-dibromopyridine, the compound can be synthesized by treating it with sodium iodide (NaI) and hydrochloric acid (HCl) under reflux conditions . The reaction proceeds as follows:

2,5-Dibromopyridine+NaI+HClThis compound\text{2,5-Dibromopyridine} + \text{NaI} + \text{HCl} \rightarrow \text{this compound} 2,5-Dibromopyridine+NaI+HCl→this compound

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the compound is often produced under inert gas conditions to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-3-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 5-Bromo-2-chloro-3-iodopyridine is unique due to the presence of three different halogen atoms, which provides greater versatility in chemical reactions compared to compounds with fewer halogen atoms. This makes it a valuable intermediate for synthesizing a wide range of complex molecules .

Properties

IUPAC Name

5-bromo-2-chloro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGGSGCNNVVSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640054
Record name 5-Bromo-2-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928653-73-0
Record name 5-Bromo-2-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-3-iodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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